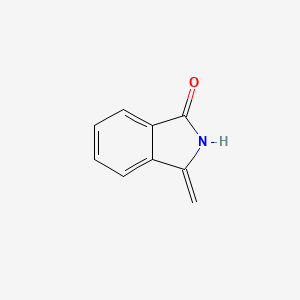

3-Methyleneisoindolin-1-one

説明

Significance as a Heterocyclic Scaffold in Chemical Synthesis

The isoindolin-1-one (B1195906) core is a privileged structure in medicinal chemistry, and the presence of the exocyclic methylene (B1212753) group in 3-methyleneisoindolin-1-one provides a reactive handle for a variety of chemical transformations. acs.orgpreprints.org This feature allows for its elaboration into a wide array of more complex heterocyclic systems. acs.org The scaffold is a key component in several biologically active compounds and natural products, including alkaloids like fumaridine and magallanesine, which exhibit a range of biological activities. acs.orgnih.govpkusz.edu.cn Furthermore, derivatives of this compound are crucial intermediates in the total synthesis of other important alkaloids such as lennoxamine (B1248200) and chilenamine. acs.org The versatility of this scaffold extends to materials science, where its derivatives have shown potential as luminogens with unique mechanochromic properties. acs.org

Overview of Historical and Emerging Synthetic Approaches

The synthesis of 3-methyleneisoindolin-1-ones has evolved significantly over the years, with a shift from traditional multi-step methods to more efficient and atom-economical transition-metal-catalyzed reactions. thieme-connect.de

Historical Methods: Early approaches to the synthesis of this scaffold often involved classical reactions such as:

Wittig-type reactions: Involving the reaction of a phosphorus ylide with a phthalimide (B116566) derivative. nih.gov

Horner-Wadsworth-Emmons condensation: Utilizing phosphonate (B1237965) carbanions to introduce the exocyclic double bond. nih.govthieme-connect.de

Nucleophilic addition and dehydration: This typically involves the addition of an organometallic reagent to a phthalimide, followed by dehydration to form the methylene group. nih.govresearchgate.net

Base-promoted additions: Nucleophilic additions to benzonitrile (B105546) derivatives have also been employed. nih.gov

These methods, while foundational, often suffer from drawbacks such as the need for pre-functionalized starting materials, harsh reaction conditions, and poor regioselectivity. acs.orgnih.gov

Emerging Synthetic Approaches: More recently, the focus has shifted towards the development of more sustainable and efficient synthetic protocols. researchgate.net Transition-metal catalysis has been at the forefront of this evolution, enabling the construction of the this compound core through C-H activation and annulation strategies. acs.orgresearchgate.net These modern methods offer several advantages, including milder reaction conditions, higher yields, and greater functional group tolerance. researchgate.net

Key emerging strategies include:

Palladium-catalyzed reactions: Including intramolecular Heck reactions and carbonylative synthesis from ketimines. thieme-connect.deresearchgate.net

Rhodium-catalyzed C-H/N-H activation: This approach allows for the direct annulation of N-methoxybenzamides with vinyl sources. researchgate.netresearchgate.net

Copper-catalyzed domino reactions: These methods often involve a Sonogashira coupling followed by a nucleophilic addition or cyclization, sometimes utilizing green and sustainable reagents like calcium carbide. nih.govresearchgate.netresearchgate.netrsc.org

Ruthenium-catalyzed cyclizations: These reactions can involve the cyclization of aromatic nitriles with alkenes or the redox-neutral C-H olefination of N-methoxybenzamides with vinyl sulfones. acs.orgacs.orgrsc.org

The table below provides a summary of various synthetic methods for this compound.

| Catalyst/Reagent | Starting Materials | Key Features |

| Rhodium(III) | N-methoxybenzamides, potassium (ethenyl)trifluoroborate | C-H/N-H activation, mild conditions, high regioselectivity. researchgate.netresearchgate.net |

| Copper(I) | 2-halobenzamides, alkynyl acids | Decarboxylative cross-coupling followed by 5-exo-dig heteroannulation. rsc.orgrsc.org |

| Ruthenium(II) | N-methoxybenzamides, vinyl sulfones | Redox-neutral C-H olefination, tandem cyclization/elimination at ambient temperature. acs.org |

| Copper(I)/L-proline | 2-bromobenzamides, terminal alkynes | Domino reaction, though may require elevated temperatures and longer reaction times. nih.gov |

| Copper(II) Acetate (B1210297)/DBU | 2-bromobenzamides, terminal alkynes | Microwave-promoted, efficient for library synthesis with high stereoselectivity. nih.gov |

| Calcium Carbide/Copper | 2-bromo-N-arylbenzamides | Utilizes a cheap and easy-to-handle solid alkyne source. researchgate.net |

| K2CO3 | o-carbonyl-substituted benzonitriles, ((chloromethyl)sulfonyl)benzenes | Metal-free, mild conditions, cascade reaction. acs.org |

Structural Basis for Reactivity and Synthetic Utility

The synthetic utility of this compound is intrinsically linked to its unique structural features. The molecule contains a polarized exocyclic double bond, which acts as a Michael acceptor, making it susceptible to attack by a wide range of nucleophiles. d-nb.infowikipedia.org This reactivity is fundamental to its use as a building block in various synthetic transformations.

The key structural elements contributing to its reactivity include:

The exocyclic double bond: This is the primary site of reactivity, participating in reactions such as Michael additions, cycloadditions, and other annulation reactions. acs.orgbeilstein-journals.orgresearchgate.netnih.gov

The lactam carbonyl group: This electron-withdrawing group enhances the electrophilicity of the exocyclic double bond.

The fused aromatic ring: This provides a rigid framework and can be substituted to modulate the electronic properties and reactivity of the molecule.

The reactivity of the exocyclic double bond allows this compound to act as a versatile synthon. For example, it can undergo formal [3+2] and [3+3] cycloaddition reactions to construct more complex N-heterocyclic scaffolds. acs.org The aza-Michael addition, a specific type of conjugate addition involving a nitrogen nucleophile, is a particularly important reaction for this scaffold, enabling the facile introduction of nitrogen-containing moieties. acs.orgrsc.orgwikipedia.orgnih.gov The (Z)-selective formation of some derivatives is rationalized by the formation of an intramolecular hydrogen bond in the reaction intermediates. acs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylideneisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-5H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOASUPWBFMXCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyleneisoindolin 1 One and Its Derivatives

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of 3-methyleneisoindolin-1-ones is no exception. Palladium and copper catalysts, in particular, have been extensively utilized to facilitate a range of cyclization and coupling reactions, enabling the creation of this scaffold from readily available starting materials.

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Several palladium-catalyzed methods have been successfully applied to the synthesis of 3-methyleneisoindolin-1-ones, including Sonogashira coupling-based cyclizations, carbonylation-hydroamination sequences, C-H activation and annulation strategies, and Heck-type intramolecular cyclizations.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been ingeniously integrated into cascade reactions to produce 3-methyleneisoindolin-1-ones. One such approach involves a one-pot reaction of dihalides, alkynes, and amines. figshare.comnih.gov This process, which combines Sonogashira coupling, carbonylation, and hydroamination, proceeds under mild conditions and demonstrates a broad substrate scope. figshare.comnih.gov The reaction sequence typically begins with the palladium-catalyzed Sonogashira coupling to form a 1-halo-2-alkynylbenzene derivative, which then undergoes carbonylation and subsequent intramolecular hydroamination to yield the desired (Z)-3-methyleneisoindolin-1-one with high selectivity. beilstein-journals.org

Another variation of this strategy employs a copper-free palladium-catalyzed Sonogashira cyclocarbonylative reaction between 2-ethynylbenzamides and various iodoarenes. nih.gov This method is notable for its atom efficiency and the use of a very low catalyst loading. nih.gov The reaction outcomes, including the formation of (Z)-isoindolinones or keto-enol compounds, can be influenced by the choice of solvent. nih.gov

Table 1: Palladium-Catalyzed Sonogashira Coupling-Based Cyclizations

| Starting Materials | Catalyst System | Key Features | Product | Ref |

|---|---|---|---|---|

| Dihalides, Alkynes, Amines | Palladium catalyst | One-pot, mild conditions, high selectivity for Z-isomers | Substituted 3-methyleneisoindolin-1-ones | figshare.comnih.gov |

| 2-Ethynylbenzamides, Iodoarenes | PdCl2(PPh3)2 | Copper-free, low catalyst loading, solvent-dependent product formation | (Z)-Alkylideneisoindolin-1-ones or Keto-enol compounds | nih.gov |

| 2-Bromoarylnitriles, Reformatsky reagent, CO | Palladium catalyst with bisphosphine ligand | One-pot, tandem Blaise reaction and intramolecular aminocarbonylation | (Z)-3-Methyleneisoindolin-1-ones | acs.org |

Palladium-catalyzed carbonylation-hydroamination sequences provide a direct and efficient route to 3-methyleneisoindolin-1-ones. In one example, 1-halo-2-alkynylbenzenes react with amines in the presence of a palladium catalyst and carbon monoxide to afford substituted 3-methyleneisoindolin-1-ones in good yields and with high selectivity for the Z-isomers. figshare.comnih.govacs.org This reaction is believed to proceed through the formation of an acylpalladium intermediate, followed by amine insertion and subsequent intramolecular hydroamination.

A related method involves the palladium-catalyzed carbonylation of aromatic oximes. rsc.org This process can selectively produce either benzo[d] rsc.orgnih.govoxazin-1-ones or 3-methyleneisoindolin-1-ones, with the N-OH group of the oxime acting as both a directing group and an internal oxidant. rsc.org Another approach utilizes 2′-bromoacetophenone and various aliphatic primary amines under carbon monoxide pressure with a palladium catalyst to generate 3-methyleneisoindolin-1-ones in moderate yields. researchgate.net

Table 2: Palladium-Catalyzed Carbonylation-Hydroamination Sequences

| Starting Materials | Catalyst System | Key Features | Product | Ref |

|---|---|---|---|---|

| 1-Halo-2-alkynylbenzene, Amines, CO | Palladium catalyst | Good yields, high selectivity for Z-isomers | Substituted 3-methyleneisoindolin-1-ones | figshare.comnih.govacs.org |

| Aromatic Oximes, CO | Palladium catalyst | Selective synthesis, N-OH as directing group/internal oxidant | 3-Methyleneisoindolin-1-ones | rsc.org |

| 2′-Bromoacetophenone, Aliphatic primary amines, CO | Palladium catalyst | Moderate yields | 3-Methyleneisoindolin-1-ones | researchgate.net |

The direct functionalization of C-H bonds represents a highly atom-economical and efficient synthetic strategy. Palladium-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of isoindolinone scaffolds. organic-chemistry.orgsnnu.edu.cn These methods often involve the use of a directing group to guide the C-H activation step, followed by annulation with a coupling partner. snnu.edu.cn For instance, the palladium-catalyzed C-H carbonylation of benzylamines using a CO surrogate provides a gas-free approach to isoindolinone scaffolds in good yields. organic-chemistry.org

The intramolecular Heck reaction, which involves the coupling of a vinyl or aryl halide with an alkene, has been utilized for the synthesis of various heterocyclic compounds, including indole (B1671886) derivatives. rsc.org While not as commonly reported for 3-methyleneisoindolin-1-ones, the principles of intramolecular Heck cyclization of suitably functionalized enamides or related precursors offer a potential pathway to this scaffold. researchgate.net

C-H Activation and Annulation Strategies

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and environmentally friendly alternative to palladium for certain transformations. Several copper-catalyzed methods for the synthesis of 3-methyleneisoindolin-1-ones have been developed, often proceeding through a domino reaction sequence.

One such method involves the copper(I)-catalyzed decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by a 5-exo-dig heteroannulation. rsc.orgrsc.org This reaction utilizes the alkynyl acid as an alkyne source and proceeds without a ligand for 2-iodo benzamides, although a ligand is necessary for 2-bromo substrates. rsc.orgrsc.org

Another efficient approach employs a microwave-promoted copper(II)-catalyzed domino reaction of 2-bromobenzamides and terminal alkynes. nih.govmdpi.com This method uses Cu(OAc)2·H2O with DBU, which is proposed to act as both a base and a ligand, to afford (Z)-3-methyleneisoindolin-1-ones in good to moderate yields with high stereoselectivity. nih.govmdpi.com The reaction mechanism is thought to involve an initial Sonogashira coupling followed by intramolecular hydroamination. mdpi.com

Furthermore, a copper-catalyzed aerobic domino process has been developed for the synthesis of isoindolin-1-ylidene derivatives from ortho-formyl cinnamates and various amines. pkusz.edu.cn This method features amine annulation and double dehydrogenation, representing a highly atom-efficient process. pkusz.edu.cn

Table 3: Copper-Catalyzed Synthesis of 3-Methyleneisoindolin-1-one and Derivatives

| Starting Materials | Catalyst System | Key Features | Product | Ref |

|---|---|---|---|---|

| 2-Halobenzamides, Aryl alkynyl acids | Cu(I) catalyst | Decarboxylative cross-coupling, 5-exo-dig heteroannulation | Substituted 3-methyleneisoindolin-1-ones | rsc.orgrsc.org |

| 2-Bromobenzamides, Terminal alkynes | Cu(OAc)2·H2O/DBU | Microwave-promoted, high stereoselectivity for Z-isomers | (Z)-3-Methyleneisoindolin-1-one library | nih.govmdpi.com |

| ortho-Formyl cinnamates, Amines | Copper catalyst | Aerobic domino process, amine annulation, double dehydrogenation | Isoindolin-1-ylidene derivatives | pkusz.edu.cn |

Domino and Cascade Cyclizations

Domino and cascade reactions offer an efficient pathway to synthesize 3-methyleneisoindolin-1-ones by combining multiple bond-forming events in a single operation. These reactions are valued for their atom economy and for reducing the number of purification steps required.

A notable example is the copper-catalyzed domino reaction involving the coupling of 2-halobenzamides with terminal alkynes, followed by an additive cyclization. acs.orgcapes.gov.br The use of D-glucosamine as a ligand for the copper(I) catalyst has been shown to facilitate a regio- and stereoselective synthesis of (Z)-3-methyleneisoindolin-1-ones in good to excellent yields. acs.org This domino process proceeds through a Sonogashira and Ullmann-type cross-coupling, followed by a Cu(I)-promoted additive cyclization of the heteroatom onto the triple bond. acs.org The reaction of 2-halobenzamides and terminal alkynes can be catalyzed by a CuI/L-proline system, leading to the assembly of substituted 3-methyleneisoindolin-1-ones. capes.gov.brnih.gov

Base-promoted cascade reactions provide a metal-free alternative. For instance, the reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, using potassium carbonate (K2CO3) as a base, can yield (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. acs.orgacs.orgnih.govnih.gov This method is advantageous due to the use of readily available starting materials and mild, environmentally friendly conditions. acs.orgnih.govnih.gov The process can involve up to six elemental steps in a single pot, including a sequential cascade, β-elimination, and alkylation, furnishing intermediates for natural product synthesis. acs.orgnih.govnih.gov

Table 1: Domino and Cascade Cyclization Methods for this compound Synthesis

| Catalyst/Promoter | Starting Materials | Key Features | Yield |

|---|---|---|---|

| Cu(I)/D-glucosamine | 2-halobenzamides, terminal alkynes | Regio- and stereoselective synthesis of (Z)-isomers; Sonogashira/Ullmann coupling followed by cyclization. acs.org | Good to Excellent acs.org |

| K2CO3 (base) | ortho-carbonyl-substituted benzonitriles, ((chloromethyl)sulfonyl)benzenes | Metal-free; mild conditions; one-pot cascade/β-elimination/alkylation. acs.orgnih.govnih.gov | Good to High acs.orgnih.gov |

Decarboxylative Cross-Coupling and Heteroannulation

Decarboxylative cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds, utilizing carboxylic acids as readily available and stable coupling partners. This strategy has been successfully applied to the synthesis of 3-methyleneisoindolin-1-ones.

One such method involves a copper(I)-catalyzed decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, which is then followed by a 5-exo-dig heteroannulation. rsc.orgrsc.orgresearchgate.net This process generates an alkyne intermediate in situ for the synthesis of the isoindolinone scaffold. rsc.org A key finding is that while 2-iodobenzamides can undergo this reaction without a ligand, the corresponding 2-bromo substrates require the presence of a ligand to proceed efficiently. rsc.orgrsc.orgresearchgate.net

Palladium-catalyzed decarboxylative C-H functionalization offers another route. For example, the reaction of 2-arylbenzoxazinones with phenylglyoxylic acids proceeds via decarboxylative C-H acylation followed by cyclization to produce isoindolinone compounds. researchgate.net

Table 2: Decarboxylative Cross-Coupling and Heteroannulation for this compound Synthesis

| Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Cu(I) | 2-halobenzamides, aryl alkynyl acids | Decarboxylative cross-coupling followed by 5-exo-dig heteroannulation; ligand required for 2-bromo substrates. rsc.orgrsc.org | rsc.org, rsc.org, researchgate.net |

| Pd | 2-arylbenzoxazinones, phenylglyoxylic acids | Decarboxylative C-H acylation followed by cyclization. researchgate.net | researchgate.net |

Aerobic Cascade Reactions

Aerobic cascade reactions utilize molecular oxygen as a green and sustainable terminal oxidant, minimizing waste generation. A copper-catalyzed aerobic domino process has been developed for the synthesis of isoindolin-1-ylidene derivatives, which can be converted to the this compound pharmacophore. pkusz.edu.cn This one-pot reaction involves the smooth interaction of ortho-formyl cinnamates with various amines in the presence of a copper catalyst under mild aerobic conditions, proceeding through amine annulation and double dehydrogenation. pkusz.edu.cn

Gold and Silver Catalysis

Gold and silver catalysts have proven effective in promoting unique cyclization pathways for the synthesis of 3-methyleneisoindolin-1-ones.

Under gold catalysis, 2-(1-alkynyl)benzaldimines undergo a 5-exo-dig cyclization followed by oxidation to form N-aryl 3-methyleneisoindolin-1-ones. researchgate.netresearchgate.net In contrast, activation with silver trifluoromethanesulfonate (B1224126) (AgOTf) in the presence of a base can switch the selectivity from a 5-exo to a 6-endo cyclization, leading to isoquinolinium salts instead. researchgate.net Silver catalysis has also been employed in the formal [3+3] annulation of this compound with alkynols, yielding 1,5-dihydroindolizin-3(2H)-one derivatives. acs.org

Table 3: Gold and Silver Catalysis in this compound Synthesis

| Catalyst | Starting Materials | Product | Key Features |

|---|---|---|---|

| Gold | 2-(1-alkynyl)benzaldimines | N-aryl 3-methyleneisoindolin-1-ones | Exclusive 5-exo-dig cyclization followed by oxidation. researchgate.netresearchgate.net |

| AgOTf | 2-(1-alkynyl)benzaldimines | N-substituted isoquinolinium salts | Switches selectivity to 6-endo cyclization. researchgate.net |

| AgOTf | This compound, alkynols | 1,5-dihydroindolizin-3(2H)-one derivatives | Formal [3+3] annulation. acs.org |

Rhodium-Catalyzed C-H/N-H Activation and Annulation

Rhodium-catalyzed C-H activation has become a prominent strategy for the synthesis of complex molecules from simple precursors. A rhodium(III)-catalyzed method has been developed for the synthesis of unsubstituted 3-methyleneisoindolin-1-ones via the C-H/N-H activation and annulation of N-methoxybenzamides with potassium vinyltrifluoroborate. nih.govresearchgate.net This approach is characterized by its mild reaction conditions, high regioselectivity, and efficient yields. nih.govresearchgate.net Interestingly, the use of sterically demanding or heterocyclic N-methoxyaromaticamides can lead to the formation of 2-vinyl(hetero)aromatic amides as an alternative product. nih.govresearchgate.net Mechanistic studies point towards a rhodacycle intermediate pathway. nih.gov

Tin-Catalyzed Dehydration Condensation

Tin(II) triflate (Sn(OTf)2) has been utilized as a catalyst for the dehydration condensation of 2-acetylbenzoic acid with primary amines to synthesize 3-methyleneisoindolin-1-ones. researchgate.netresearchgate.netacs.org This method demonstrates good tolerance for a variety of substituted anilines, aliphatic amines, heterocyclic amines, and benzylamines, affording the corresponding products in good to excellent yields. researchgate.netresearchgate.net A notable advantage of this approach is that it does not require any additives and exhibits high functional group tolerance. researchgate.net

Table 4: Tin-Catalyzed Synthesis of 3-Methyleneisoindolin-1-ones

| Catalyst | Starting Materials | Reaction Type | Yield |

|---|---|---|---|

| Sn(OTf)2 | 2-acetylbenzoic acid, primary amines | Dehydration Condensation | Good to Excellent researchgate.netresearchgate.net |

Cobalt-Catalyzed Annulation and Decarboxylative C-H Activation

Cobalt catalysis offers a more cost-effective alternative to precious metals like rhodium and palladium for C-H activation/annulation reactions. A cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides and alkynyl carboxylic acids has been developed. acs.orgcolab.wsmdpi.comscispace.com Using inexpensive Co(OAc)2·4H2O as the catalyst, this method provides switchable and selective access to either isoquinolones or isoindolinones. acs.orgcolab.ws

Furthermore, cobalt(II)-catalyzed C(sp2)-H alkynylation/annulation of benzamides with terminal alkynes, assisted by an N,O-bidentate directing group, provides a direct route to 3-methyleneisoindolin-1-ones. scispace.com In some cases, a silver co-catalyst is employed. rsc.org

Table 5: Cobalt-Catalyzed Synthesis of Isoindolinones

| Catalyst System | Starting Materials | Reaction Type | Key Features |

|---|---|---|---|

| Co(OAc)2·4H2O | Benzamides, alkynyl carboxylic acids | Decarboxylative C-H activation/annulation | Switchable selectivity between isoquinolones and isoindolinones. acs.orgcolab.ws |

| Cobalt(II) | Benzamides, terminal alkynes | C(sp2)-H alkynylation/annulation | Requires an N,O-bidentate directing group. scispace.com |

Other Metal-Mediated Syntheses

While palladium-catalyzed reactions are prominent, various other transition metals have been effectively employed to construct the this compound framework, offering alternative pathways and selectivities. irb.hr

Rhodium (Rh): A rhodium(III)-catalyzed method has been developed for synthesizing unsubstituted 3-methyleneisoindolin-1-ones. nih.gov This approach utilizes the C-H/N-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate. nih.gov The reaction proceeds under mild conditions with high regioselectivity and yields, following a proposed rhodacycle intermediate pathway. researchgate.netnih.gov However, the use of sterically demanding or heterocyclic N-methoxyaromatic amides can lead to the formation of 2-vinyl(hetero)aromatic amides as byproducts. researchgate.netnih.gov

Copper (Cu): Copper catalysis provides several routes to this scaffold. One method involves a domino reaction of 2-bromobenzamides and terminal alkynes, promoted by a Cu(OAc)₂·H₂O/DBU system under microwave irradiation, which yields (Z)-isomers with high stereoselectivity. nih.gov Another copper(I)-catalyzed approach uses alkynyl acids as the alkyne source in a decarboxylative cross-coupling with 2-halobenzamides, followed by a 5-exo-dig heteroannulation. rsc.org This method proceeds without a ligand for 2-iodobenzamides, but requires a ligand for the less reactive 2-bromobenzamides. rsc.org Additionally, a one-pot conversion of 2'-haloacetophenones to this compound scaffolds using only CuCN has been reported. researchgate.net A sustainable strategy using calcium carbide as an acetylene (B1199291) surrogate in a copper-catalyzed Sonogashira reaction has also been developed. researchgate.net

Other Metals (Co, Ni, Ru, Ag): Methodologies involving cobalt, nickel, ruthenium, and silver have also been reported, providing a broader toolkit for chemists to design specific synthetic routes for intermediates containing the this compound core. irb.hr For instance, a combined Ru(II)/Ag(I) catalysis has been used for the cyclization of aromatic nitriles with phenylvinylsulfone. acs.org

Table 1: Examples of Other Metal-Mediated Syntheses

| Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| N-Methoxybenzamides, Potassium (ethenyl)trifluoroborate | Rhodium(III) | Unsubstituted 3-methyleneisoindolin-1-ones | nih.gov |

| 2-Bromobenzamides, Terminal alkynes | Cu(OAc)₂·H₂O/DBU | (Z)-3-Methyleneisoindolin-1-ones | nih.gov |

| 2-Halobenzamides, Aryl alkynyl acids | CuI | Substituted 3-methyleneisoindolin-1-ones | rsc.org |

| 2-Halobenzamides, Aromatic alkynes | Cu/ETS-10 | (Z)-3-Methyleneisoindolin-1-ones | researchgate.net |

| Aromatic nitriles, Phenylvinylsulfone | Ru(II)/Ag(I), Cu(II) | 3-(Sulfonyl-methylene)isoindolin-1-ones | acs.org |

Metal-Free Synthetic Strategies

To circumvent the cost and potential toxicity associated with metal catalysts, several metal-free synthetic routes have been established. These methods often rely on tandem reactions, base catalysis, photochemistry, or organocatalysis.

Tandem Cyclization Reactions of Aziridines

A novel metal-free tandem cyclization reaction for synthesizing 3-methyleneisoindolin-1-ones begins with ester-functionalized aziridines. acs.orgnih.gov This strategy, promoted by DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) and carboxylic acids, involves a sequence of ring-opening of the aziridine (B145994) with a carboxylic acid, followed by lactamization, and finally, elimination of the carboxylic acid to form the exocyclic double bond. acs.orgnih.govresearcher.lifematilda.scienceresearcher.life A similar tandem reaction of ester-functionalized aziridines with secondary amines has also been developed for constructing the isoindolin-1-one (B1195906) core through a sequential ring-opening and lactamization mechanism. researcher.life These methods are valued for their high efficiency and mild reaction conditions. researcher.life

Table 2: Tandem Cyclization of Ester-Functionalized Aziridines

| Reactants | Promoter/Catalyst | Key Steps | Ref. |

| Ester-functionalized aziridines | DBU, Carboxylic acids | Ring opening, Lactamization, Elimination | acs.org, nih.gov |

| Ester-functionalized aziridines | Secondary amines | Ring opening, Lactamization | researcher.life |

Base-Promoted or Catalyzed Reactions

Base-promoted or catalyzed reactions provide a straightforward, metal-free approach. mdpi.com Cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, acting as pronucleophiles, can yield (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. acs.orgnih.gov These reactions are promoted by potassium carbonate (K₂CO₃), an inexpensive and environmentally benign base, and can combine up to six elemental steps in a single pot. acs.orgnih.gov Another base-catalyzed method involves the reaction of electron-deficient alkynes with N-hydroxyphthalimides, where the stereochemical outcome—(E) or (Z) isomer—can be controlled by the choice of base (e.g., K₂CO₃ or Bu₃P). researchgate.net Additionally, a base-mediated intramolecular cyclization of 2-alkyne benzamides has been developed for the synthesis of (E)-enamides. irb.hr

Table 3: Base-Promoted or Catalyzed Syntheses

| Starting Materials | Base | Product Type | Ref. |

| ortho-Carbonyl-substituted benzonitriles, ((Chloromethyl)sulfonyl)benzenes | K₂CO₃ | (Z)-3-(Sulfonyl-methylene)isoindolin-1-ones | acs.org, nih.gov |

| Electron-deficient alkynes, N-Hydroxyphthalimides | K₂CO₃ or Bu₃P | (E) or (Z)-3-Methyleneisoindolin-1-ones | researchgate.net |

| 2-Alkyne benzamides | P4-tBu | (E)-Enamides | irb.hr |

Photodecarboxylative Additions to Phthalimides

Photochemical methods offer a mild alternative for generating the this compound core. beilstein-journals.org The photodecarboxylative addition of carboxylates, such as phenylacetate, to phthalimide (B116566) derivatives in aqueous media is a key strategy. beilstein-journals.orgnih.govjcu.edu.au This reaction proceeds via a photo-induced electron transfer mechanism to yield 3-hydroxy-isoindolin-1-one intermediates. jcu.edu.au A subsequent acid-catalyzed dehydration step readily converts these intermediates into the final this compound products. beilstein-journals.orgnih.govjcu.edu.au This three-step process (photodecarboxylation, dehydration, and sometimes subsequent amination) has been successfully used to synthesize various biologically active 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones. beilstein-journals.orgnih.gov The reaction is noted for its efficiency and can be performed on a multigram scale. beilstein-journals.org

Table 4: Photodecarboxylative Addition to Phthalimides

| Substrates | Key Steps | Final Product Type | Ref. |

| N-(Bromoalkyl)phthalimides, Phenylacetates | 1. Photodecarboxylative addition 2. Dehydration | 3-Arylmethylene-2,3-dihydro-1H-isoindolin-1-ones | nih.gov, beilstein-journals.org |

| Phthalimide derivatives, Carboxylates | 1. Photodecarboxylative addition 2. Dehydration | 3-(Alkyl/Aryl)methyleneisoindolin-1-ones | jcu.edu.au |

Organocatalytic Dehydration

Organocatalysis presents a metal-free option for specific transformations in the synthesis of 3-methyleneisoindolin-1-ones. A key application is the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones to form the exocyclic double bond. irb.hr A comprehensive study demonstrated that in a methanesulfonic acid-catalyzed reaction, the stereochemical outcome is heavily influenced by the nature of the N-substituent on the isoindolinone ring. irb.hr Substrates lacking an N-substituent (N-H) exclusively yield the (Z)-isomer, whereas increasing the steric bulk of the N-substituent leads to the preferential formation of the (E)-isomer. irb.hr This method provides a predictable way to control stereochemistry based on substrate design. irb.hr

Table 5: Organocatalytic Dehydration of 3-Alkyl-3-hydroxyisoindolin-1-ones

| Substrate N-Substituent | Catalyst | Stereochemical Outcome | Ref. |

| H (unsubstituted) | Methanesulfonic acid | Exclusively Z-isomer | irb.hr |

| Bulky alkyl/aryl group | Methanesulfonic acid | Predominantly E-isomer | irb.hr |

Modern Synthetic Techniques

Modern synthetic chemistry aims to improve reaction efficiency, reduce waste, and access novel chemical space. For the synthesis of 3-methyleneisoindolin-1-ones, several modern techniques have been applied.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields. nih.gov A notable example is the copper-catalyzed domino reaction between 2-bromobenzamides and terminal alkynes, which is completed in just 20 minutes under microwave heating, compared to the 24-48 hours required under conventional heating. nih.gov This rapid and efficient method is particularly suitable for the parallel synthesis required to build libraries of compounds for drug discovery. nih.gov

Domino and Cascade Reactions: Many modern syntheses rely on domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. This increases efficiency and atom economy. Examples include the copper-catalyzed domino reaction to form (Z)-3-methyleneisoindolin-1-ones and the base-promoted cascade reactions of benzonitriles. nih.govacs.org A palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence, performed as a one-pot reaction, also exemplifies this efficient approach. acs.orgnih.gov

C-H Activation: Direct functionalization of C-H bonds is a powerful modern strategy that avoids pre-functionalization of starting materials. The Rh(III)-catalyzed synthesis from N-methoxybenzamides via C-H/N-H activation is a prime example, offering a highly regioselective and efficient route to the isoindolinone core. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a sustainable and powerful tool. A recently reported method uses an organic dye (4CzIPN) to mediate the hydroalkylation of 3-methyleneisoindolin-1-ones with unactivated alkyl iodides under blue LED irradiation. rsc.org This metal-free, redox-neutral process operates via a halogen atom transfer (XAT) mechanism and allows for the late-stage functionalization of complex molecules. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of this compound synthesis, microwave irradiation has been effectively employed in catalyst- and solvent-free condensations as well as in metal-catalyzed domino reactions.

One prominent example involves the copper-catalyzed domino reaction of 2-bromobenzamides with terminal alkynes. nih.gov This method utilizes a combination of copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. nih.govnih.gov The reaction proceeds efficiently in ethanol (B145695), an environmentally friendly solvent, and is complete within 20 minutes. nih.gov This approach is notable for its high stereoselectivity, exclusively affording the (Z)-isomers of the this compound derivatives in moderate to good yields. nih.govnih.gov The substrate scope is broad, accommodating various substituents on the benzamide (B126) ring and on the alkyne, including aryl, heteroaryl, and aliphatic groups. nih.govnih.gov

Another microwave-assisted approach involves the condensation of 2-acetylbenzoic acid with primary amines using p-toluenesulfonic acid (PTSA) as a catalyst. researchgate.net This method also benefits from the rapid heating provided by microwaves, leading to the formation of 3-methyleneisoindolin-1-ones in good yields. researchgate.net The optimization of reaction conditions, including solvent and catalyst loading, has been systematically studied to maximize the efficiency of this transformation. researchgate.net

Table 1: Microwave-Assisted Synthesis of this compound Derivatives

| Starting Materials | Catalyst/Reagents | Solvent | Time | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Bromobenzamides, Terminal Alkynes | Cu(OAc)₂·H₂O, DBU | Ethanol | 20 min | Moderate to Good | nih.govnih.gov |

| 2-Acetylbenzoic Acid, Primary Amines | PTSA | Ethanol | 30 min | 85 | researchgate.net |

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in chemical synthesis, often referred to as sonochemistry, can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. This technique has been successfully applied to the one-pot synthesis of this compound derivatives.

A notable ultrasound-assisted method involves a sequential reaction cascade starting with the coupling of (trimethylsilyl)acetylene with iodoarenes. nih.gov This initial step is catalyzed by a palladium on carbon (Pd/C), copper(I) iodide (CuI), and triphenylphosphine (B44618) (PPh₃) system in the presence of triethylamine (B128534) (Et₃N) in methanol (B129727). nih.gov Following the C-C coupling, a C-Si bond cleavage is induced by potassium carbonate (K₂CO₃) in aqueous methanol. The final step is a tandem C-C/C-N bond-forming reaction with a 2-iodo-N-(pyridin-2-ylmethyl)benzamide, all under the influence of ultrasound irradiation. nih.gov This one-pot procedure provides a streamlined route to functionalized 3-methyleneisoindolin-1-ones.

Table 2: Ultrasound-Assisted Synthesis of this compound Derivatives

| Reaction Type | Catalyst/Reagents | Solvent System | Key Features | Ref |

|---|---|---|---|---|

| One-pot Sequential C-C coupling, C-Si cleavage, C-C/C-N formation | 10% Pd/C, CuI, PPh₃, Et₃N, K₂CO₃ | Methanol, Aqueous Methanol | Sequential one-pot synthesis under ultrasound irradiation | nih.gov |

Flow Chemistry and Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. A multi-step continuous flow approach has been developed for the synthesis of N-diaminoalkylated 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones. nih.govresearchgate.net

This process combines photochemical and thermal steps in a single, uninterrupted sequence. The key photochemical step involves the photodecarboxylation of N-(bromoalkyl)phthalimides in the presence of an arylacetate. nih.govresearchgate.net This is followed by an acid-catalyzed thermal dehydration and subsequent amination in the flow system. researchgate.net The use of acetonitrile (B52724) as a common solvent for all three steps avoids the need for solvent switching, thereby streamlining the process. researchgate.net This integrated flow setup has been shown to provide the desired products in superior yields and significantly shorter reaction times compared to traditional batch processing. nih.govresearchgate.net

Table 3: Continuous Flow Synthesis of 3-Arylmethylene-2,3-dihydro-1H-isoindolin-1-ones

| Reaction Sequence | Key Features | Solvent | Advantages | Ref |

|---|---|---|---|---|

| Photodecarboxylation, Dehydration, Amination | Combined photochemical and thermal steps in a continuous flow reactor | Acetonitrile | Superior yields, shorter reaction times, avoids solvent switching | nih.govresearchgate.netresearchgate.net |

Electrochemical Synthesis

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods by using electricity to drive redox reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. In the synthesis of this compound derivatives, electrochemical methods have been particularly explored for the introduction of fluorine atoms.

An electrochemical intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides has been developed to produce mono- and trifluorinated isoindolin-1-one derivatives. acs.orgnih.gov This method demonstrates the ability to control reaction selectivity through the applied electrolytic parameters. acs.org The process involves the cyclization of the 2-alkynylbenzamide followed by a nucleophilic fluorination. acs.org The resulting monofluorinated this compound has been noted to exhibit interesting photophysical properties not observed in its non-fluorinated counterpart. acs.orgnih.gov While much of the recent focus has been on fluorinated derivatives, the underlying electrochemical cyclization strategy holds potential for the synthesis of a broader range of non-fluorinated 3-methyleneisoindolin-1-ones.

Table 4: Electrochemical Synthesis of Fluorinated Isoindolin-1-one Derivatives

| Starting Material | Reaction Type | Key Features | Product | Ref |

|---|---|---|---|---|

| 2-Alkynylbenzamides | Intramolecular 5-exo-dig aza-cyclization and nucleophilic fluorination | Control of selectivity through electrolytic parameters | Mono- and trifluorinated isoindolin-1-one derivatives | acs.orgnih.gov |

Mechanistic Investigations of 3 Methyleneisoindolin 1 One Reactions

Elucidation of Reaction Pathways

The formation of the 3-methyleneisoindolin-1-one scaffold can proceed through several distinct reaction pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions.

A prevalent pathway involves the transition-metal-catalyzed C-H activation and annulation of benzamides with various coupling partners. researchgate.netresearchgate.net For instance, rhodium(III)-catalyzed C-H/N-H activation of N-methoxybenzamides and subsequent annulation with potassium vinyltrifluoroborate provides a route to unsubstituted 3-methyleneisoindolin-1-ones. researchgate.netresearchgate.net Mechanistic studies suggest a pathway involving a rhodacycle intermediate. researchgate.netresearchgate.net Similarly, copper-mediated oxidative C-H/N-H activation of benzhydrazides with terminal alkynes has been developed, offering a method with broad functional group tolerance. beilstein-journals.org

Another significant pathway is the intramolecular cyclization of appropriately functionalized precursors. This includes the 5-exo-dig cyclization of 2-alkynylbenzamides, which can be influenced by the choice of metal catalyst. researchgate.netresearchgate.net Gold catalysis, for example, exclusively promotes a 5-exo-dig cyclization followed by oxidation to yield N-aryl 3-methyleneisoindolin-1-ones. researchgate.net In contrast, silver-mediated reactions can switch the selectivity to a 6-endo cyclization. researchgate.netresearchgate.net

Domino reactions or cascade sequences offer an efficient approach by combining multiple bond-forming events in a single pot. A copper-catalyzed Sonogashira cross-coupling followed by a nucleophilic addition is one such example. researchgate.net Palladium-catalyzed tandem processes, such as a Blaise reaction followed by aminocarbonylation, have also been employed for the stereocontrolled synthesis of (Z)-3-methyleneisoindolin-1-ones. acs.org Furthermore, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles can lead to either 3,3-dialkylated isoindolin-1-ones or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. researchgate.netresearchgate.net

Photocatalytic hydroalkylation represents a more recent pathway, where visible light and a photocatalyst are used to generate radical intermediates from unactivated alkyl iodides, which then react with 3-methyleneisoindolin-1-ones. rsc.orgrsc.org

Finally, classical methods often involve the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones, which are themselves typically prepared through the addition of organometallic reagents to phthalimides. irb.hrresearchgate.net

Role of Intermediates (e.g., Anions, Radicals, Organometallic Species)

The diverse reaction pathways leading to 3-methyleneisoindolin-1-ones are characterized by the formation of various key intermediates that dictate the course and outcome of the reaction.

Organometallic species are central to many catalytic cycles. In rhodium-catalyzed C-H activation reactions, a rhodacycle intermediate is proposed to be a key species. researchgate.netresearchgate.net Similarly, in palladium-catalyzed processes, the oxidative addition of Pd(0) to an aryl bromide can form a nitrogen-coordinated intermediate, which then undergoes CO insertion to generate an acylated Pd(II)-complex. acs.org The isolation and characterization of exocyclic vinyl-gold and endocyclic vinyl-silver species in coinage metal-promoted cyclizations have provided direct evidence for their involvement and confirmed the plausible mechanisms. researchgate.netresearchgate.net

Anionic intermediates play a crucial role, particularly in base-catalyzed and some metal-catalyzed reactions. The anionic cyclization of o-alkynylbenzamides is a critical step in many synthetic routes. nih.gov Deprotonation of the amide N-H can lead to a nucleophilic attack on the alkyne, with the regioselectivity (5-exo vs. 6-endo) being a key consideration. nih.gov DFT calculations have shown that in the absence of a metal, the selectivity can be influenced by substituent effects and the tautomerization rate of an alkenyl anion intermediate. nih.gov In photocatalytic hydroalkylation, a benzylic anion intermediate is generated, the formation of which has been confirmed by isotope-labeling studies with D₂O. rsc.orgrsc.org

Radical intermediates are the hallmark of photocatalytic reactions. In the hydroalkylation of 3-methyleneisoindolin-1-ones with unactivated alkyl iodides, the reaction proceeds through the generation of alkyl radicals . rsc.orgrsc.org This is initiated by a halogen-atom transfer (XAT) process under visible light photocatalysis. rsc.orgrsc.org The presence of these radical intermediates has been confirmed through radical scavenger experiments using TEMPO and radical clock experiments. rsc.org

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal-mediated transformations are a cornerstone in the synthesis of 3-methyleneisoindolin-1-ones, and understanding their catalytic cycles is essential for optimizing reaction conditions and expanding their scope.

In rhodium(III)-catalyzed C-H activation/annulation reactions, the proposed catalytic cycle begins with a chelation-assisted, reversible C-H rhodation to form a rhodacycle intermediate. researchgate.net This is followed by coordination and insertion of the coupling partner (e.g., potassium vinyltrifluoroborate), subsequent reductive elimination, and catalyst regeneration. researchgate.netresearchgate.net

Palladium-catalyzed cycles often commence with the oxidative addition of a Pd(0) species to an aryl halide. acs.org For instance, in a tandem Blaise reaction-aminocarbonylation, the initially formed Blaise reaction intermediate undergoes oxidative addition with Pd(0). acs.org This is followed by CO insertion to form an acyl-palladium complex, which then undergoes nucleophilic attack by the nitrogen atom and subsequent reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst. acs.org

Copper-catalyzed reactions can proceed through various mechanisms. In the domino reaction of 2-halobenzamides with terminal alkynes, a proposed mechanism involves the initial copper-catalyzed Sonogashira-type coupling to form an ortho-alkynylated intermediate. rsc.orgrsc.org This is followed by a copper-promoted intramolecular hydroamination of the alkyne, leading to the cyclized product. rsc.org In some cases, ESI/MS analysis has been used to detect key intermediate species, providing support for the proposed catalytic cycle. rsc.org DFT studies have suggested that in the CuI/L-proline-catalyzed domino reaction, the copper-L-proline complex can "lock" the alkene anion intermediate in the Z-5-exo configuration, explaining the high stereoselectivity. nih.gov

A nickel(II)/silver(I)-catalyzed tandem C(sp²)-H activation and annulation has also been reported. The proposed mechanism involves the oxidation of Ni(II) to Ni(III) by Ag₂CO₃, initiating a Ni(I)/Ni(III) catalytic cycle. rsc.org

Below is a table summarizing key features of different metal-catalyzed transformations.

| Catalyst System | Key Mechanistic Steps | Intermediate(s) | Reference(s) |

| Rhodium(III) | C-H/N-H activation, annulation | Rhodacycle | researchgate.net, researchgate.net |

| Palladium(0)/Palladium(II) | Oxidative addition, CO insertion, reductive elimination | Acyl-Pd(II) complex | acs.org |

| Copper(I) | Decarboxylative cross-coupling, 5-exo-dig heteroannulation | ortho-Alkynylated benzamide (B126) | rsc.org, rsc.org |

| Nickel(II)/Silver(I) | C(sp²)-H activation, intramolecular annulation | Ni(III) species | rsc.org |

| Gold(I) | 5-exo-dig cyclization, oxidation | Vinyl-gold complex | researchgate.net |

Solvent and Additive Effects on Mechanism

The choice of solvent and the presence of additives can profoundly influence the reaction mechanism, efficiency, and selectivity in the synthesis of 3-methyleneisoindolin-1-ones.

Solvents can affect reaction rates and selectivities by stabilizing or destabilizing intermediates and transition states. In a ruthenium-catalyzed C-H olefination, changing the solvent from trifluoroethanol (TFE) to 1,2-dichloroethane (B1671644) (DCE) or methanol (B129727) (MeOH) resulted in lower product yields, highlighting the importance of the solvent's properties. acs.org The dielectric constant of the solvent has also been shown to influence the fluorescence properties of 7-hydroxy-3-methyleneisoindolin-1-one derivatives. jst.go.jp In some cases, environmentally friendly solvents like ethanol (B145695) or even water have been successfully employed. researchgate.netresearchgate.netmdpi.com

Additives , particularly bases and ligands, play a critical role in many transformations. In Ru(II)-catalyzed C-H olefination, acetate (B1210297) additives like NaOAc, KOAc, and LiOAc were tested, with NaOPiv being optimal, while acidic additives like AcOH and PivOH were ineffective. acs.org The base can influence the deprotonation of substrates and catalyst regeneration. For instance, in base-promoted cascade reactions, KOtBu was found to be more effective than weaker bases like K₂CO₃ or Et₃N. nih.gov

Ligands are often essential in metal-catalyzed reactions, particularly with less reactive substrates like 2-bromo benzamides in copper-catalyzed couplings. rsc.orgrsc.org The ligand can improve catalyst solubility and activity, and in some cases, induce selectivity. rsc.org However, some protocols have been developed to be ligand-free, offering a more cost-effective approach. researchgate.net

In some tandem reactions, the additive can trigger the second step of the sequence. For example, in a Ru-catalyzed C-H olefination followed by cyclization, the addition of LiOH enabled the formation of the this compound product in high yield at room temperature without the need for an external oxidant. acs.org

The following table details the effects of various solvents and additives on specific reactions.

| Reaction Type | Solvent/Additive | Observed Effect | Reference(s) |

| Ru(II)-Catalyzed C-H Olefination | TFE vs. DCE/MeOH | Higher yield in TFE | acs.org |

| Ru(II)-Catalyzed C-H Olefination | NaOPiv vs. NaOAc/KOAc/LiOAc | NaOPiv gave optimal results | acs.org |

| Ru-Catalyzed Tandem Cyclization | LiOH | Promoted cyclization/elimination at room temperature | acs.org |

| Cu(I)-Catalyzed Coupling | 1,10-Phenanthroline (B135089) (ligand) | Improved yield for 2-bromo substrates | rsc.org |

| Base-Promoted Cascade Reaction | KOtBu vs. K₂CO₃/Et₃N | KOtBu was the most effective base | nih.gov |

| Rh(III)-Catalyzed Annulation | Ethanol | Biomass-derived solvent, effective for the reaction | researchgate.net |

| Pd-Catalyzed Aminocarbonylation | dppb (ligand) | Essential for the catalytic cycle | acs.org |

Stereochemical Control and Selectivity in 3 Methyleneisoindolin 1 One Synthesis

Z/E Stereoselectivity in Exocyclic Double Bond Formation

The geometry of the exocyclic double bond in 3-methyleneisoindolin-1-ones, designated as Z or E, is a crucial stereochemical feature. The selective synthesis of a single stereoisomer is highly desirable, as the configuration can significantly impact the molecule's biological properties and its utility as a synthetic intermediate. researchgate.net Various synthetic strategies have been developed that exhibit high stereoselectivity, often favoring the formation of the Z-isomer. For instance, copper-catalyzed domino reactions of 2-halobenzamides with terminal alkynes have proven effective in producing (Z)-3-methyleneisoindolin-1-ones with high stereoselectivity. nih.gov Similarly, a copper/ETS-10 catalyst system facilitates the coupling–cyclization of 2-halobenzamides with aromatic alkynes, yielding Z-isomers exclusively. researchgate.netoregonstate.edursc.org

The stereochemical outcome of this compound synthesis is highly dependent on several factors, including the choice of catalyst, ligands, bases, and the nature of substituents on the starting materials.

Substituent Effects: A comprehensive study on the acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones revealed a strong correlation between the size of the N-substituent and the stereochemical outcome. irb.hr Substrates lacking an N-substituent (N-H) exclusively afforded the Z-isomer due to minimized steric hindrance. irb.hr Conversely, increasing the steric bulk of the N-substituent led to the formation of a stereoisomeric mixture where the E-isomer predominated. irb.hr This is attributed to the larger substituent directing the R¹ group away from it during the β-hydrogen elimination step. irb.hr

Catalyst and Ligand Effects: In copper-catalyzed systems, the choice of ligand—or the lack thereof—is critical. The synthesis of substituted 3-methyleneisoindolin-1-ones from 2-iodobenzamides and aryl alkynyl acids can proceed without a ligand. rsc.org However, for less reactive 2-bromobenzamides, the presence of a ligand is essential for the reaction to occur. rsc.org In some systems, the base can also function as a ligand; for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is thought to play a dual role as both a base and a ligand for the copper catalyst in certain microwave-assisted syntheses, leading to the exclusive formation of Z-isomers. nih.gov The use of a heterogeneous Cu/ETS-10 catalyst has been shown to provide high stereoselectivity for Z-3-methyleneisoindolin-1-ones without the need for additional ligands, with the rigid zeolite skeleton contributing to the high configurational selectivity. oregonstate.edursc.org

Base Effects: The choice of base can also dictate the preferred stereoisomer. In a reaction between alkynes and N-hydroxyphthalamides, using potassium carbonate favored the E-isomer, whereas employing tributylphosphine (B147548) resulted in the Z-product. irb.hr

| Starting Materials | Catalyst/Reagent | Base/Ligand | Key Factor | Predominant Isomer | Reference |

|---|---|---|---|---|---|

| 3-Alkyl-3-hydroxyisoindolin-1-ones (N-H) | Methanesulfonic Acid | - | N-substituent (none) | Z (exclusive) | irb.hr |

| 3-Alkyl-3-hydroxyisoindolin-1-ones (N-large group) | Methanesulfonic Acid | - | N-substituent (bulky) | E (major) | irb.hr |

| 2-Bromobenzamides + Terminal Alkynes | Cu(OAc)₂·H₂O | DBU | Base/Ligand (DBU) | Z (exclusive) | nih.gov |

| 2-Halobenzamides + Aromatic Alkynes | Cu/ETS-10 | None | Catalyst (Zeolite) | Z (exclusive) | researchgate.netrsc.org |

| 2-Iodobenzamides + Aryl Alkynyl Acids | Cu(I) | None | Substrate (Iodide) | Not specified | rsc.org |

| 2-Bromobenzamides + Aryl Alkynyl Acids | Cu(I) | Required | Ligand | Not specified | rsc.org |

Computational studies, particularly using Density Functional Theory (DFT), have been employed to rationalize the observed stereochemical and regiochemical outcomes in reactions forming isoindolinone scaffolds. acs.orgacs.org For instance, in the remote substitution reactions of acyclic acetals, computational analysis helped confirm that a remote carbonyl group participates through the formation of a cyclic dioxocarbenium ion intermediate, which in turn dictates the stereochemical outcome based on the size of substituents and nucleophiles. acs.org While specific DFT studies rationalizing Z/E selectivity in this compound formation were not detailed in the provided sources, the mechanisms elucidated in related systems are instructive. These studies typically model the transition states for the formation of both isomers, with the calculated energy barriers providing a theoretical basis for the experimentally observed product ratios.

Factors Influencing Stereocontrol (e.g., Ligand, Base, Substituent Effects)

Regioselectivity in Cyclization Reactions

The synthesis of 3-methyleneisoindolin-1-ones often involves an intramolecular cyclization step. A key challenge in this step is controlling the regioselectivity, particularly when competing cyclization pathways exist, such as 5-exo-dig versus 6-endo-dig cyclizations of 2-(1-alkynyl)benzaldimines. researchgate.net

A study demonstrated that the choice of metal catalyst can completely switch the reaction pathway. Under gold catalysis, 2-(1-alkynyl)benzaldimines exclusively undergo a 5-exo-dig cyclization, which, after oxidation, yields N-aryl 3-methyleneisoindolin-1-ones. In stark contrast, when a silver catalyst (AgOTf) is used in the presence of a base, the reaction pathway switches to a 6-endo-dig cyclization, exclusively producing N-substituted isoquinolinium salts. The key vinyl-gold and vinyl-silver intermediates of these respective processes were isolated and characterized, confirming their roles in directing the regioselective outcome. Similarly, the mechanism of a base- and CuI/L-proline-catalyzed domino reaction was investigated to understand the regioselective anionic cyclization that leads to the this compound core. acs.org

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods to produce chiral this compound derivatives is of significant interest, particularly for applications in medicinal chemistry. This often involves the creation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. researchgate.net

Axial chirality is a key feature in many privileged ligands and catalysts. snnu.edu.cn The synthesis of axially chiral N-aryl-3-methyleneisoindolin-1-ones represents a significant challenge in asymmetric catalysis. One successful approach involves the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs), to catalyze the enantioselective condensation of 2-acetylbenzoic acid derivatives with 2-substituted anilines. researchgate.net This method constructs novel C-N axially chiral N-aryl-3-methyleneisoindolin-1-ones in good yields and with moderate to good enantioselectivities. researchgate.net

The development of such organocatalytic atroposelective reactions is a growing field, providing access to molecules that are important as chiral ligands, catalysts, or for their chiroptical properties. beilstein-journals.org

| Reaction Type | Substrates | Catalyst | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Enantioselective Condensation | 2-Acetylbenzoic acids + 2-Substituted anilines | Chiral Phosphoric Acid (CPA) | C-N Axially Chiral N-Aryl-3-methyleneisoindolin-1-ones | Up to 97% | Up to 87% | researchgate.net |

Advanced Reaction Chemistry and Transformations of 3 Methyleneisoindolin 1 One

Functionalization of the Exocyclic Double Bond

The exocyclic double bond in 3-methyleneisoindolin-1-one is a key site for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

A noteworthy functionalization of this compound is the hydroalkylation of its exocyclic double bond. A visible-light-induced photocatalytic method has been developed for the hydroalkylation of 3-methyleneisoindolin-1-ones using unactivated alkyl iodides. rsc.orgrsc.org This process, which utilizes a halogen atom transfer (XAT) mechanism, demonstrates a broad substrate scope and is operationally simple. rsc.org The reaction proceeds efficiently with primary, secondary, and tertiary iodoalkanes, accommodating a variety of functional groups. rsc.org Mechanistic studies, including radical trapping and isotope labeling experiments, have confirmed the involvement of alkyl radical and carbanion intermediates in the catalytic cycle. rsc.org This methodology has proven effective for the late-stage modification of iodoalkanes derived from pharmaceuticals and natural products, yielding structurally diverse hydroalkylation products. rsc.orgrsc.org

Table 1: Photocatalytic Hydroalkylation of 3-Methyleneisoindolin-1-ones with Unactivated Alkyl Iodides rsc.orgresearchgate.net

| Entry | This compound Derivative | Iodoalkane | Product | Yield (%) |

| 1 | N-Phenyl | Iodocyclohexane | 3-(Cyclohexylmethyl)-2-phenylisoindolin-1-one | 85 |

| 2 | N-Phenyl | 1-Iodoadamantane | 3-(Adamantan-1-ylmethyl)-2-phenylisoindolin-1-one | 78 |

| 3 | N-Phenyl | Isopropyl iodide | 3-Isobutyl-2-phenylisoindolin-1-one | 65 |

| 4 | N-(4-Methoxyphenyl) | Iodocyclohexane | 3-(Cyclohexylmethyl)-2-(4-methoxyphenyl)isoindolin-1-one | 82 |

| 5 | N-Benzyl | Iodocyclohexane | 2-Benzyl-3-(cyclohexylmethyl)isoindolin-1-one | 75 |

Reaction conditions: this compound (0.2 mmol), iodoalkane (0.4 mmol), 4CzIPN (1 mol%), nBu3N (3 equiv.), in CH3CN (2 mL) under visible light irradiation.

Annulation reactions involving this compound provide a powerful strategy for the construction of fused heterocyclic systems. A silver-catalyzed formal [3+3] annulation of this compound with propargylic alcohols has been reported to produce 1,5-dihydroindolizin-3(2H)-one derivatives. acs.org This protocol is scalable and tolerates a broad range of functional groups. acs.org

Furthermore, enantioselective intramolecular Pictet-Spengler type annulation of indole-linked 3-methyleneisoindolin-1-ones has been achieved using a chiral phosphoric acid catalyst. researchgate.net This method allows for the synthesis of chiral isoindolinone-fused tetrahydro-β-carbolines with good yields and enantioselectivities. researchgate.net

Transition-metal-catalyzed annulative couplings represent another significant approach. thieme-connect.comthieme-connect.de For instance, a palladium-catalyzed one-pot, four-component cascade reaction of 1,2-dihalobenzenes, terminal alkynes, amines, and carbon monoxide affords 3-methyleneisoindolin-1-ones through a sequence of Sonogashira coupling, carbonylation, amination, and cyclization. thieme-connect.de

The exocyclic double bond of this compound readily participates in cycloaddition reactions, offering a direct route to complex polycyclic structures. For example, the reaction of 3-methyleneisoindolin-1-ones with benzyne (B1209423) has been shown to yield structurally significant isoindolinone-based benzocyclobutenes. researchgate.net

Annulation Reactions

Rearrangement Reactions

Rearrangement reactions of this compound derivatives can lead to the formation of structurally distinct and valuable compounds. While specific examples of rearrangements involving the core this compound skeleton are not extensively detailed in the provided context, the broader class of isoindolinones is known to undergo various rearrangements. For instance, a cascade reaction involving 2-acylbenzonitriles can lead to a Dimroth rearrangement of the heterocyclic intermediate. acs.org Additionally, oxidative rearrangement of related indole (B1671886) structures to form oxindoles is a known transformation. bohrium.com

Conversion to Other Heterocyclic Scaffolds

This compound serves as a valuable precursor for the synthesis of other heterocyclic systems. researchgate.netrsc.org A copper(I)-catalyzed reaction involving the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by a 5-exo-dig heteroannulation, leads to the formation of substituted 3-methyleneisoindolin-1-ones. rsc.orgrsc.org This transformation highlights the utility of this scaffold in building more complex heterocyclic molecules.

Furthermore, silver-catalyzed annulation with propargylic alcohols transforms 3-methyleneisoindolin-1-ones into 1,5-dihydroindolizin-3(2H)-one derivatives. acs.org The intramolecular Pictet-Spengler type annulation of indole-linked derivatives also demonstrates the conversion of the initial scaffold into more elaborate fused heterocyclic systems like tetrahydro-β-carbolines. researchgate.net

Computational and Theoretical Studies of 3 Methyleneisoindolin 1 One

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) has been extensively used to investigate the geometry and structural features of 3-methyleneisoindolin-1-one and its derivatives. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

DFT studies have been crucial in rationalizing the stereoselectivity observed in various synthetic routes. For instance, in the base-promoted cascade reaction of 2-acylbenzonitriles, DFT calculations helped to elucidate the structure of intermediates. researchgate.netacs.org The (Z)-selective formation of the final this compound products was explained by the formation of an intramolecular hydrogen bond between the N-H and SO2 groups in the precursor intermediates, which pre-orients the molecule for a stereoselective elimination. acs.org The calculated dihedral angle for H3C–C3–C–Cl in a key intermediate was found to be -179°, confirming an antiperiplanar arrangement that leads to the (Z)-configured alkene. acs.org

In another study, DFT calculations were employed to analyze the anionic cyclization of o-alkynylbenzamides, a process that can yield Z- and E-isomers of this compound. nih.gov These calculations provided the optimized geometries of various reaction intermediates and transition states, which were essential for determining the reaction pathways and selectivity. nih.govacs.org

Furthermore, DFT has been applied to analyze the molecular electrostatic potential (MEP) map of isoindolin-1-one (B1195906) derivatives. nih.gov The MEP map highlights the electron distribution and helps identify regions prone to electrophilic and nucleophilic attack. For one ligand, the oxygen atom of the isoindolin-1-one core was identified as having a high nucleophilic tendency, while the hydrogen attached to the nitrogen atom showed a high electrophilic tendency, providing valuable information about its structural reactivity. nih.gov

The table below summarizes representative applications of DFT for the structural analysis of this compound derivatives.

| Application | Key Finding | Reference |

| Stereoselectivity in Cascade Reactions | The (Z)-selective formation is directed by the antiperiplanar conformation of intermediates, stabilized by H-bonds. | acs.org |

| Anionic Cyclization Mechanism | Provided optimized geometries of intermediates, crucial for understanding product selectivity. | nih.govacs.org |

| Molecular Electrostatic Potential (MEP) | Identified nucleophilic (carbonyl oxygen) and electrophilic (amide hydrogen) sites on the isoindolin-1-one core. | nih.gov |

Electronic Structure and Reactivity Predictions

Computational studies have been vital in predicting the electronic structure and inherent reactivity of the this compound scaffold. DFT calculations, in particular, have been used to determine global reactivity descriptors that quantify the molecule's behavior in chemical reactions.

In a study exploring isoindolin-1-one derivatives as potential anticancer agents, DFT calculations were performed to assess their chemical reactivity. nih.gov Key parameters such as global hardness and global softness were computed. The results indicated that the studied ligands were chemically reactive soft molecules, a characteristic that can influence their biological activity. nih.gov The molecular electrostatic potential (MEP) analysis further detailed the electronic landscape, showing that the oxygen atom of the isoindolin-1-one ring possesses a high nucleophilic tendency, making it susceptible to attack by electrophiles, while the amide proton (H27) exhibits a high electrophilic tendency. nih.gov

The reactivity and selectivity of cascade reactions leading to 3-methyleneisoindolin-1-ones have also been rationalized using DFT. researchgate.netacs.org Computational modeling of the reaction between 2-acylbenzonitriles and ((chloromethyl)sulfonyl)benzene-derived carbanions showed that the intermediate alkoxide could theoretically undergo either a Darzens condensation (epoxide formation) or a nucleophilic attack at the cyano group. researchgate.netacs.org The calculations supported the latter pathway, leading to the formation of the five-membered isoindolinone ring, which was observed experimentally. acs.org This demonstrates the predictive power of computational chemistry in forecasting reaction outcomes.

The table below presents key electronic properties and reactivity predictions for this compound derivatives from computational studies.

| Property/Prediction | Method | Finding | Reference |

| Global Reactivity Descriptors | DFT | High global softness and low global hardness suggest chemically reactive molecules. | nih.gov |

| Molecular Electrostatic Potential | DFT | Revealed specific atomic sites with high nucleophilic (carbonyl O) and electrophilic (amide H) tendencies. | nih.gov |

| Reaction Pathway Selectivity | DFT | Predicted that nucleophilic attack at the cyano group is favored over Darzens condensation in cascade syntheses. | researchgate.netacs.org |

Mechanistic Insights from Computational Modeling

Computational modeling has been indispensable for unraveling the complex mechanisms of reactions that form 3-methyleneisoindolin-1-ones. DFT calculations, in particular, have allowed researchers to map out potential energy surfaces, identify transition states, and understand the role of catalysts and reaction conditions in controlling product formation.

One significant contribution is the elucidation of the mechanism for the copper-catalyzed domino reaction that synthesizes (Z)-3-methyleneisoindolin-1-one. nih.govacs.org Anionic cyclization of o-alkynylbenzamides can produce multiple products, but the copper-involved reaction shows remarkable selectivity for the thermodynamically disfavored Z-5-exo product. nih.gov DFT calculations revealed that in the absence of a copper catalyst, the selectivity is poor and depends on substituent effects and the tautomerization rate of an alkenyl anion intermediate. nih.govacs.org However, the computational model predicted that the copper-l-proline complex effectively "locks" the alkene anion intermediate in the specific configuration that leads to the Z-5-exo product. nih.govacs.org

The mechanism of a base-promoted cascade reaction to form 3,3-disubstituted isoindolin-1-ones has also been investigated computationally. researchgate.netacs.org DFT studies were used to rationalize the observed selectivity. The calculations compared the energetics of two competing pathways for the intermediate alkoxide: an intramolecular SN2 reaction to form an epoxide (Darzens reaction) versus a nucleophilic attack on the nitrile group. The modeling supported the favorability of the five-membered ring cyclization, consistent with experimental outcomes where 3-methyleneisoindolinones were formed instead of epoxides. acs.org

A proposed mechanism for the microwave-assisted synthesis of (Z)-3-methyleneisoindolin-1-ones involves a Sonogashira coupling followed by copper-coordinated intramolecular hydroamination of the triple bond and subsequent protodemetalation. nih.gov While not explicitly detailed with computational results in the study, this type of mechanism, involving metal coordination and intramolecular cyclization, is frequently analyzed and validated using computational modeling.

Photophysical Property Predictions

Theoretical calculations have been instrumental in predicting and interpreting the photophysical properties of this compound derivatives, particularly their fluorescence. Time-dependent density functional theory (TD-DFT) is the primary method used for simulating electronic absorption and emission spectra.

A notable example is the study of 7-hydroxy-3-methyleneisoindolin-1-one as a fluorophore that undergoes excited-state intramolecular proton transfer (ESIPT). jst.go.jpnih.govresearchgate.net Upon photoexcitation, the initial enol form (E) can transfer a proton to become an excited keto tautomer (K*). These two forms have different emission wavelengths, often resulting in dual fluorescence. TD-DFT calculations at the B3LYP/DGDZVP level were performed to predict the fluorescence maxima of these species. jst.go.jp The calculations accurately predicted the dual emission observed experimentally. jst.go.jpnih.govjst.go.jp

The influence of the solvent environment on the fluorescence spectra was also successfully modeled. Using a polarizable continuum model (PCM) to simulate the solvent, TD-DFT calculations predicted the emission wavelengths in different media, such as dimethylsulfoxide (DMSO) and water. jst.go.jp These theoretical predictions were in excellent agreement with the experimental measurements, confirming the identity of the emitting species and explaining the observed solvatofluorochromic shifts. jst.go.jpnih.gov

The table below summarizes the predicted versus experimental fluorescence emission maxima for derivatives of 7-hydroxy-3-methyleneisoindolin-1-one.

| Species | Calculation Level | Predicted Emission (nm) | Experimental Emission (nm) | Solvent | Reference |

| Enol Form (E) | TD-DFT (B3LYP/DGDZVP) | 354 | ~380 | Alcohols/DMSO | jst.go.jp |

| Keto Form (K) | TD-DFT (B3LYP/DGDZVP) | 515 | ~525-540 | Alcohols/DMSO | jst.go.jp |

| Enol Form (E) | TD-DFT (PCM/B3LYP/DGDZVP) | 373 | - | DMSO | jst.go.jp |

| Keto Form (K) | TD-DFT (PCM/B3LYP/DGDZVP) | 523 | - | DMSO | jst.go.jp |

| Anion Form (A⁻*) | TD-DFT (PCM/B3LYP/DGDZVP) | 479 | 479 | Water (pH 8-9.1) | jst.go.jp |

In Silico Studies of Biological Interactions (e.g., Ligand-Enzyme Docking)

In silico methods, including molecular docking and molecular dynamics simulations, are widely used to predict and analyze the interactions between small molecules like this compound derivatives and biological macromolecules, such as enzymes. These studies are crucial for rational drug design and understanding the mechanism of action of bioactive compounds.

Several studies have utilized these techniques to explore the potential of 3-methyleneisoindolin-1-ones as therapeutic agents. In one case, (Z)-3-methyleneisoindolin-1-ones were identified as potential inhibitors of phosphodiesterase 4 (PDE4). The promising in vitro results were supported by in silico molecular docking studies, which provided a model for how these compounds might bind to the active site of the enzyme. benthamdirect.com

A more extensive in silico investigation was conducted on a library of 48 isoindolinone derivatives to evaluate their potential as inhibitors of cyclin-dependent kinase 7 (CDK7), a target in breast cancer therapy. nih.gov Molecular docking studies predicted high binding affinities, with docking scores up to -10.1 kcal/mol. The docked complexes showed stable structures with negative binding energies and specific hydrogen bonding interactions with key amino acid residues in the CDK7 active site, such as LYS139, ASN142, and GLN22. nih.gov

To further validate the docking results, molecular dynamics (MDS) simulations were performed for the top two candidate compounds over 100 nanoseconds. nih.gov The simulations confirmed the stability of the protein-ligand complexes, as indicated by low root-mean-square deviation (RMSD) values. The analysis of hydrogen bond persistence during the simulation highlighted stable interactions with key residues, reinforcing the docking predictions. nih.gov Additionally, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties were evaluated for a library of these compounds to assess their drug-likeness. nih.gov

The table below summarizes findings from in silico studies on the biological interactions of this compound derivatives.

| Target Enzyme | Computational Method | Key Finding | Reference |

| Phosphodiesterase 4 (PDE4) | Molecular Docking | Supported in vitro inhibition data by modeling the binding of (Z)-3-methyleneisoindolin-1-ones to the enzyme. | benthamdirect.com |

| Cyclin-Dependent Kinase 7 (CDK7) | Molecular Docking | Predicted high binding affinities (up to -10.1 kcal/mol) and identified key hydrogen bonding interactions. | nih.gov |

| Cyclin-Dependent Kinase 7 (CDK7) | Molecular Dynamics Simulation | Confirmed the stability of the ligand-protein complexes over 100 ns. | nih.gov |

| Protein Kinase Targets | In Silico ADMET Evaluation | Examined the drug-likeness of a library of 46 multi-substituted 3-methyleneisoindolin-1-ones. | nih.gov |